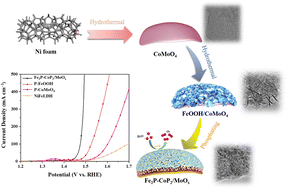Construction of 2D heterostructure Fe2P–CoP2/MoOx nanosheets for efficient oxygen evolution reaction†
CrystEngComm Pub Date: 2023-10-31 DOI: 10.1039/D3CE00884C
Abstract
The oxygen evolution reaction (OER) plays a pivotal role in diverse electrochemical conversion applications, such as water splitting and metal–air batteries. Nevertheless, the formation of several active sites in catalysts made of non-noble metals continues to encounter notable obstacles. To tackle this challenge, a 2D heterostructure catalyst composed of Fe2P–CoP2/MoOx nanosheets was designed. The cobalt molybdate (CoMoO4) nanosheets and their supported FeOOH nanoflakes were in situ transformed into 2D heterostructure Fe2P–CoP2/MoOx nanosheets via a simple hydrothermal and phosphorization process. Note that the 2D MoOx nanosheets significantly enhance the electrochemically active surface area (ECSA), and there is a synergistic effect between cobalt phosphide (CoP2) and iron phosphide (Fe2P) nanoparticles, improving the OER reaction activity. When the electrocatalyst was employed for the OER, the Fe2P–CoP2/MoOx nanosheets exhibit remarkable OER efficiency, reducing overpotentials to as low as 235 mV at a current density of 50 mA cm−2, accompanied by a Tafel slope of 33.32 mV dec−1, along with exceptional enduring stability. The synthesis of the 2D heterostructure Fe2P–CoP2–MoOx nanosheets and their remarkable OER performance represent substantial advancements in developing electrocatalysts that are productive and stable in sustainable energy conversion and storage applications.


Recommended Literature
- [1] Reduced coupling of water molecules near the surface of reverse micelles
- [2] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [3] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [4] Structural design of graphene for use in electrochemical energy storage devices†
- [5] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†
- [6] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [7] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [8] Front cover
- [9] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†
- [10] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†










